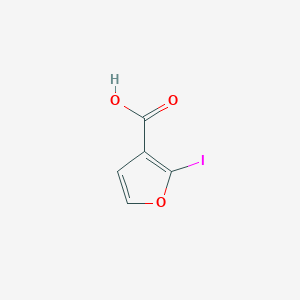

2-Iodofuran-3-carboxylic acid

Description

Significance of Furan (B31954) Ring Systems as Core Scaffolds in Heterocyclic Chemistry

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is fundamental to a vast array of natural products, pharmaceuticals, and functional polymers. sci-hub.st Its aromatic character, derived from the delocalization of one of the oxygen's lone pairs of electrons with the ring's pi system, underpins its stability and reactivity. sci-hub.st In synthetic chemistry, furans are highly valued as versatile building blocks. They can function as latent 1,4-dicarbonyl compounds and are frequently employed as dienes in Diels-Alder cycloaddition reactions, providing a powerful tool for constructing complex cyclic systems. sci-hub.st The furan nucleus is found in numerous commercially important products, including pharmaceuticals like ranitidine, which is used for treating peptic ulcers. researchgate.net This widespread presence and synthetic versatility ensure that the furan ring system remains a cornerstone of heterocyclic chemistry. sci-hub.st

Strategic Importance of Halogenated Furans as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the furan ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a variety of chemical transformations. Halogenated furans, particularly iodinated and brominated derivatives, are key substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. smolecule.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position, providing a reliable strategy for elaborating the furan core into more complex structures. smolecule.com

Iodofurans are especially prized due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition in catalytic cycles. smolecule.com For example, 2,5-disubstituted 3-iodofurans are readily prepared and can be further functionalized to create 2,3,5-trisubstituted furans. acs.org This strategic placement of a reactive halogen handle makes halogenated furans indispensable precursors for synthesizing targeted molecules with specific functionalities and substitution patterns, crucial for drug discovery and materials science research. smolecule.comorganic-chemistry.org

Specific Research Focus: Positional Isomerism and Reactivity of 2-Iodofuran-3-carboxylic Acid

The reactivity of substituted furans is highly dependent on the nature and position of their substituents. In the case of iodofuran carboxylic acids, the interplay between the electron-withdrawing carboxylic acid group and the reactive iodo group is of significant synthetic interest.

Synthesis and Reactivity: this compound is synthesized from 3-furoic acid. The process involves a regioselective lithiation at the C-2 position using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting anion with iodine. chemicalbook.com This specific method yields the desired product, this compound, with reported yields around 62%. chemicalbook.com

The reactivity of this compound is dictated by its two functional groups. The iodine atom at the 2-position can be readily replaced through nucleophilic substitution or participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at this site. The carboxylic acid at the 3-position can undergo typical reactions of its class, such as esterification with alcohols or amidation with amines to form the corresponding esters and amides. smolecule.com

Positional Isomerism: The specific arrangement of the iodo and carboxylic acid groups on the furan ring defines the compound's properties and reactivity, distinguishing it from its positional isomers. For example, in the synthesis of 5-iodofuran-2-carboxylic acid, the starting material is furan-2-carboxylic acid. The electron-withdrawing nature of the carboxyl group at position 2 directs incoming electrophiles, like iodine, to the 5-position, which is electronically favored. smolecule.com This contrasts with the synthesis of the 2,3-substituted isomer, which relies on directed ortho-metalation. scholaris.ca The different electronic and steric environments of these isomers lead to distinct chemical behaviors and require tailored synthetic strategies.

| Compound Name | CAS Number | Structure |

|---|---|---|

| This compound | 152941-57-6 |  |

| 5-Iodofuran-2-carboxylic acid | 18614-11-4 |  |

| 3-Iodofuran-2-carboxylic acid | 32460-15-4 |  |

| 5-Iodofuran-3-carboxylic acid | 1095831-75-3 |  |

Overview of Advanced Methodologies in Furan Carboxylic Acid Synthesis

The synthesis of furan carboxylic acids has evolved significantly, with numerous advanced methodologies being developed to improve efficiency, selectivity, and substrate scope. Modern techniques often rely on transition metal catalysis.

Palladium and Copper Catalysis: Palladium- and copper-catalyzed reactions are widely used for constructing and functionalizing furan rings. For instance, the cross-coupling of terminal alkynes with (Z)-β-bromoenol acetates, followed by an iodocyclization step, provides an effective route to 2,5-disubstituted 3-iodofurans. acs.org Palladium catalysts also facilitate carbonylation reactions, converting hydroxyl-substituted iodofurans into furan esters and lactones under carbon monoxide pressure.

Gold Catalysis: Gold catalysts have emerged as powerful tools for furan synthesis, particularly through the cycloisomerization of allenones or diols. sci-hub.storganic-chemistry.org These reactions often proceed under mild conditions with high atom economy to produce highly substituted furans. organic-chemistry.org

Electrophilic Cyclization: Versatile synthetic routes involving the electrophilic iodocyclization of precursors like 2-(1-alkynyl)-2-alken-1-ones can efficiently construct the furan ring while simultaneously installing an iodine atom.

Biomass Conversion: There is a growing focus on synthesizing furan derivatives from renewable resources. Methods have been developed for the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates, to produce 2,5-furandicarboxylic acid (FDCA). clockss.org

Electrochemical Synthesis: Electrochemical methods are being explored as a sustainable alternative for synthesizing furan carboxylic acids. These techniques can involve the carboxylation of furan derivatives using CO2, offering a greener approach by potentially replacing traditional, harsh chemical oxidants. chemsrc.com

These advanced methodologies highlight the ongoing innovation in the field, enabling the synthesis of a diverse range of furan carboxylic acid derivatives for various applications.

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H3IO3 | PubChem uni.lu |

| Molecular Weight | 237.98 g/mol | BLD Pharm bldpharm.com |

| CAS Number | 152941-57-6 | Sigma-Aldrich sigmaaldrich.com |

| Monoisotopic Mass | 237.91269 Da | PubChemLite uni.lu |

| Melting Point | 168.2-170.0 °C | Abe et al., 2014 clockss.org |

| SMILES | C1=COC(=C1C(=O)O)I | PubChemLite uni.lu |

| InChIKey | JNHIXEHYXXAQJP-UHFFFAOYSA-N | PubChemLite uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHIXEHYXXAQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodofuran 3 Carboxylic Acid and Analogous Precursors

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto a pre-existing furan (B31954) ring. The regioselectivity of this process is heavily influenced by the directing effects of the substituents already present on the ring.

Electrophilic Substitution of Furan-3-carboxylic Acid DerivativesThe furan ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.chemicalbook.compearson.comThe reaction rate for furans is significantly faster than for benzene (B151609).chemicalbook.comElectrophilic attack preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate formed from attack at C3 or C4.chemicalbook.compearson.comstudy.com

Regioselective Iodination Using N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds under mild conditions.organic-chemistry.orgresearchgate.netIt serves as a source of an electrophilic iodine species (I+). The reaction of furan-3-carboxylic acid with NIS is expected to yield the 2-iodo product due to the strong directing effect of the furan ring itself, which favors substitution at the α-position (C2 or C5). The carboxylic acid group at C3 is a deactivating group, which may slow the reaction but does not typically override the ring's inherent preference for α-substitution.

Various studies have demonstrated the utility of NIS for iodinating a range of aromatic compounds, often with high yields and selectivity. researchgate.net The reaction can be performed at room temperature, and the use of additives or specific solvents can further enhance its efficiency. researchgate.netcolab.ws For instance, using NIS in pure trifluoroacetic acid (TFA) has been shown to be an effective method for the iodination of various benzene derivatives. colab.ws

Table 1: General Conditions for Aromatic Iodination using NIS

| Reagent | Catalyst/Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Room Temp. | Short | High |

| N-Iodosuccinimide (NIS) | Acetic Acid (catalyst) | Room Temp. | 5-8 min | 94-99% |

Note: Data represents general findings for aromatic compounds and may vary for specific substrates like furan-3-carboxylic acid. researchgate.netcolab.ws

Catalytic Approaches for Enhanced Selectivity (e.g., Silver Triflate Promoters)To enhance the reactivity of iodinating agents, Lewis acids are often employed as catalysts. These catalysts activate the iodine source, increasing its electrophilicity. Silver salts, such as silver trifluoromethanesulfonate (silver triflate, AgOTf), have proven effective in promoting iodination reactions.mdpi.comacs.orgresearchgate.net

In this approach, the silver(I) salt coordinates with the iodinating agent (e.g., NIS or molecular iodine), making the iodine atom more electrophilic and facilitating the attack on the furan ring. acs.orgresearchgate.net This method is compatible with a wide range of functional groups and can proceed efficiently under mild conditions. acs.org The combination of iodine and silver triflate provides a direct iodination method under essentially anhydrous and neutral conditions. researchgate.net Research on various arenes has shown that silver(I) triflimide, a related silver salt, is a highly effective catalyst for activating NIS. acs.org

Table 2: Comparison of Lewis Acid Catalysts for Iodination of Anisole with NIS

| Catalyst (mol %) | Temperature (°C) | Relative Rate |

|---|---|---|

| Silver(I) triflimide (7.5) | 36 | High |

| Indium(III) triflate (7.5) | 36 | Moderate |

| Iron(III) chloride (5) | 20 | High |

Source: Adapted from studies on anisole iodination, demonstrating the efficacy of silver-based catalysts. acs.org

Iodination of Related Furan Carboxylic Acids (e.g., Furan-2-carboxylic Acid)The synthesis of isomeric iodofuran carboxylic acids, such as 5-iodo-2-furoic acid, further illustrates the principles of electrophilic substitution on the furan ring. In the case of furan-2-carboxylic acid, the C5 position is the most activated site for electrophilic attack. A documented synthesis involves treating furan-2-carboxylic acid with potassium iodide (KI) and hydrogen peroxide in the presence of sulfuric acid, achieving a high yield of 88.1%.chemicalbook.com

This selective iodination at the C5 position highlights the powerful directing effect of the furan oxygen and the established substitution pattern, providing a reliable route to specific isomers.

Halogen Exchange Reactions (e.g., Finkelstein-Type Transformations)The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another.wikipedia.orgTypically, it is used to convert alkyl chlorides or bromides into alkyl iodides by treatment with sodium iodide in acetone.wikipedia.orgorganic-chemistry.orgThe reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solvent.wikipedia.orgadichemistry.com

While the traditional Finkelstein reaction is most effective for primary alkyl halides, variations exist for aromatic systems. wikipedia.orgadichemistry.com Aromatic chlorides and bromides are generally unreactive under standard Finkelstein conditions. However, the "aromatic Finkelstein reaction" can be achieved using catalysts, such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.orgjk-sci.com Therefore, 2-iodofuran-3-carboxylic acid could potentially be synthesized from 2-bromo- or 2-chlorofuran-3-carboxylic acid via a catalyzed halogen exchange reaction. manac-inc.co.jpmanac-inc.co.jp

Multi-Step Synthetic Routes

Multi-step syntheses provide alternative pathways to furan derivatives when direct methods are not feasible or result in poor selectivity. These routes often involve constructing the furan ring from acyclic precursors that already contain the desired functionalities or can be easily converted to them.

One general approach involves the cyclization of appropriately substituted acyclic compounds. researchgate.net For example, a convenient synthesis of furan-3-carboxylic acid and its derivatives starts from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This intermediate undergoes aromatization followed by nucleophilic displacement of the trichloromethyl group to yield the furan-3-carboxylate core, which could then be subjected to a subsequent iodination step.

Another strategy involves the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which can efficiently produce furan-3-carboxylic esters in a single step. nih.gov Such a pre-formed ester could then be iodinated as described in the direct iodination strategies. Multi-step syntheses offer flexibility in introducing various substituents and are crucial for accessing complex molecular architectures. youtube.comscielo.brnih.govresearchgate.net

Preparation from 3-Furoic Acid via Directed Lithiation and Subsequent Halogenation

A primary method for the regioselective synthesis of this compound is through Directed ortho Metalation (DoM) of 3-Furoic acid. In this strategy, the carboxylic acid group at the 3-position directs the deprotonation of the adjacent C2 position. The carboxyl group acts as a directed metalation group (DMG), complexing with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), thereby increasing the kinetic acidity of the neighboring ortho-proton. uwindsor.caharvard.edu

The process begins with the deprotonation of the carboxylic acid, followed by the highly regioselective removal of the C2 proton by the strong base at low temperatures (typically -78 °C) to form a dilithiated intermediate. This intermediate is then quenched with an iodine electrophile, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to install the iodine atom at the 2-position, yielding the target this compound upon aqueous workup. This method is analogous to the well-established ortho-iodination of benzoic acids, where palladium or iridium catalysis can also be employed to facilitate C-H activation and subsequent iodination. researchgate.net

Table 1: Reaction Conditions for Directed ortho Metalation

| Step | Reagents | Typical Conditions | Purpose |

| Deprotonation/Metalation | 3-Furoic acid, Strong Lithium Base (e.g., LDA) | Anhydrous THF, -78 °C | Formation of dilithiated intermediate |

| Halogenation | Electrophilic Iodine Source (e.g., I₂) | -78 °C to room temperature | Introduction of iodine at the C2 position |

| Workup | Aqueous Acid | Quenches the reaction | Protonation to yield the final product |

Conversion of 2-Iodofuran (B1589784) Precursors

An alternative route to this compound involves the functional group transformation of a suitable 2-iodofuran precursor that already possesses a carbon-based substituent at the 3-position. A common and plausible precursor is 2-Iodo-3-formylfuran (2-iodo-3-furancarbaldehyde).

The synthesis of the target carboxylic acid from this aldehyde precursor can be accomplished through standard oxidation protocols. A variety of oxidizing agents are effective for this transformation. For instance, reagents like potassium permanganate (KMnO₄), or sodium chlorite (NaClO₂) under buffered conditions are commonly used for the oxidation of aldehydes to carboxylic acids. A particularly mild and effective oxidant is 2-Iodoxybenzoic acid (IBX), which is known for its high efficiency in converting aldehydes to carboxylic acids without over-oxidation and with tolerance for a wide range of other functional groups. researchgate.netresearchgate.net

Iodocyclization Strategies (e.g., Palladium/Copper-Catalyzed Approaches)

The furan ring itself can be constructed with simultaneous incorporation of an iodine atom through iodocyclization reactions. These methods are particularly useful for creating highly substituted 3-iodofuran derivatives, which serve as valuable precursors to compounds like this compound.

A prominent example is the palladium/copper-catalyzed cross-coupling and iodocyclization of terminal alkynes. This two-step process begins with a Sonogashira coupling of a terminal alkyne with a (Z)-β-bromoenol acetate to generate a conjugated enyne acetate intermediate. This is followed by an electrophilic iodocyclization, often promoted by molecular iodine (I₂), which proceeds in a 5-endo-dig manner to form the 2,5-disubstituted 3-iodofuran ring system. wikipedia.org The reaction is highly dependent on the solvent, with dichloromethane (CH₂Cl₂) often providing the best yields. This methodology tolerates a wide array of functional groups, making it a versatile approach to functionalized iodofurans. wikipedia.org

ICl-Mediated Cyclization in Furan Derivative Synthesis

Iodine monochloride (ICl) is an effective electrophile for mediating the cyclization of acyclic precursors to form furan rings. This strategy is particularly applicable to the synthesis of halogenated furan derivatives. For example, 1,4-diaryl but-3-yn-1-ones undergo a 5-Endo-dig electrophilic cyclization when treated with ICl in dichloromethane to afford 3-iodo-2,5-diarylfurans in high yields. wikipedia.org

Similarly, 1-alkyl-2-alkynylallylic alcohols can be cyclized using ICl to produce 4-(chloromethyl)-3-iodofuran derivatives. joechem.io This transformation highlights the utility of ICl in constructing the furan core while simultaneously introducing both an iodine and a chlorine atom, which can be used for further synthetic modifications.

Enantioselective Synthesis of Substituted Furan Derivatives

The development of methods for the enantioselective synthesis of chiral furan scaffolds is of paramount importance, as these structures are present in numerous biologically active natural products and pharmaceuticals.

Mixed Lewis Acid Catalysis for Chiral Furan Scaffolds (e.g., ZrCl₄/ZnI₂)

Mixed Lewis acid systems have been shown to catalyze unique transformations to generate furan derivatives. While not a direct asymmetric synthesis, an interesting application involves the use of zirconium(IV) chloride (ZrCl₄) and zinc iodide (ZnI₂) to promote the rearrangement of substituted hex-2-enopyranosides into furan derivatives. This method provides an efficient route to enantiomerically pure furans starting from inexpensive carbohydrate sources like D-glucal, although it requires a multi-step sequence to prepare the pyranoside precursor. The exact mechanism is not fully elucidated but is presumed to involve a Lewis acid-catalyzed ring-opening, followed by a ring-closing and aromatization sequence.

Stereochemical Control in Furan Formation

Achieving stereochemical control during the formation of the furan ring is a significant synthetic challenge. The stereochemistry of the final product can often be influenced by the stereochemistry of the acyclic precursor.

One of the most classic methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org Research has shown that the stereochemistry of the starting diketone can influence the rate of cyclization. For example, meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates. wikipedia.orgorganic-chemistry.org This suggests that the conformation required for the rate-determining cyclization step is achieved with different ease for each diastereomer, indicating a level of stereochemical influence on the reaction. wikipedia.orgorganic-chemistry.org

Another powerful tool for establishing stereochemistry is the intramolecular Diels-Alder reaction , where a furan ring acts as the diene. The stereochemical outcome of these reactions can be controlled by the geometry of the dienophile and the length and substitution pattern of the tether connecting the diene and dienophile. cdnsciencepub.com This allows for the diastereoselective construction of complex polycyclic systems containing an oxygen-bridged ring, which can then be further manipulated.

Green Chemistry Applications in Furan Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furan carboxylic acids and their precursors to develop more sustainable and environmentally benign chemical processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key areas of application include the use of biocatalysts, the implementation of solvent-free or aqueous reaction media, and the adoption of continuous flow technologies.

Biocatalytic Oxidation of Furan Aldehydes to Furan Carboxylic Acids

Biocatalysis has emerged as a powerful green alternative to traditional chemical oxidation methods for converting furan aldehydes into furan carboxylic acids. nih.govfrontiersin.org This approach utilizes enzymes or whole-cell microorganisms to perform reactions with high selectivity under mild conditions, often in aqueous environments. nih.govfrontiersin.org

Whole-cell biocatalysts, such as recombinant Escherichia coli and Pseudomonas putida, have been successfully employed for this transformation. nih.govfrontiersin.orgx-mol.netacs.org For instance, whole cells of Pseudomonas putida KT2440 have demonstrated the ability to selectively oxidize furfural (FAL) to furoic acid (FA) with nearly 100% selectivity. nih.govfrontiersin.org In a fed-batch bioconversion process, this system produced 204 mM of furoic acid in just three hours. nih.govfrontiersin.org Similarly, recombinant E. coli expressing enzymes like 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) can effectively synthesize various furan carboxylic acids from their corresponding aldehydes. x-mol.netacs.orgfigshare.com

The efficiency of these biocatalytic systems can be enhanced through strategies like cofactor engineering. Introducing an NADH oxidase (NOX) into E. coli cells that harbor aldehyde dehydrogenases (ALDHs) promotes the regeneration of the essential NAD⁺ cofactor, leading to high productivities. researchgate.net Another approach involves integrating different enzyme systems; for example, a cell-free extract of galactose oxidase variant M3–5 has been combined with a whole-cell biocatalyst containing NAD⁺-dependent vanillin dehydrogenases (VDHs) and NADH oxidase to produce 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) with yields greater than 90%. researchgate.netmdpi.com

Enzymes such as Candida antarctica lipase B (CALB) have also been used to mediate the oxidation of furfural to 2-furoic acid, achieving a 90% yield in a sequential process starting from rice husk hydrolysate. researchgate.net These biocatalytic methods represent a significant advancement over traditional chemical routes, which often rely on harsh conditions and hazardous reagents, leading to lower selectivity and the formation of byproducts. nih.govfrontiersin.org

Table 1: Examples of Biocatalytic Systems for Furan Carboxylic Acid Synthesis

| Biocatalyst | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural (FAL) | Furoic Acid (FA) | >97% selectivity | nih.govfrontiersin.org |

| Recombinant E. coli (expressing SAPDH) | 5-Methoxymethylfurfural (MMF) | 5-Methoxymethyl-2-furancarboxylic acid (MMFCA) | 89% isolated yield | x-mol.netacs.orgfigshare.com |

| Galactose Oxidase M3-5 & E. coli (VDH/NOX) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | >90% yield | researchgate.netmdpi.com |

| Candida antarctica lipase B (CALB) | Furfural | 2-Furoic Acid | 90% overall yield | researchgate.net |

Solvent-Free and Aqueous Medium Protocols

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. In the synthesis of furan carboxylic acids, this is often achieved by using water as the reaction medium or by developing solvent-free protocols.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Many biocatalytic oxidations of furan aldehydes are inherently aqueous, as they use whole cells suspended in buffer solutions. x-mol.netacs.org Beyond biocatalysis, aqueous protocols have been developed for other reactions involving furan carboxylic acids. For example, the Diels-Alder reaction between furoic acids and maleimides proceeds efficiently in water, challenging the conventional wisdom that the furan diene requires electron-donating groups for this type of cycloaddition. rsc.org The production of furoic acid from furfural via amine-assisted oxidation with hydrogen peroxide has also been successfully implemented in an aqueous system, minimizing water usage compared to other aerobic oxidation methods. rsc.org

Solvent-free synthesis represents another significant green advancement. These reactions are typically conducted with neat reactants, sometimes with a solid catalyst or under high heat and/or pressure. One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been achieved under solvent-free conditions using recyclable K10 montmorillonite clay as a catalyst. rsc.org In another application, deep eutectic mixtures have been used as both a sustainable reaction medium and a substrate source for the production of 5-hydroxymethylfurfural (HMF), a key precursor to furan carboxylic acids. acs.org The synthesis of fatty acid diesters of 2,5-bis-(hydroxymethyl)furan has also been accomplished through a solvent-free, enzyme-mediated process. researchgate.net These methods not only reduce environmental impact by eliminating solvent waste but can also lead to higher volumetric productivity and simpler product isolation. researchgate.net

Continuous Flow Reactor Technologies in Furan Synthesis

Continuous flow chemistry is a modern synthetic technology that offers significant green advantages over traditional batch processing. vapourtec.com In a flow reactor, reagents are continuously pumped through a tube or micro-structured device where they mix and react. vapourtec.com This methodology provides precise control over reaction parameters such as temperature, pressure, stoichiometry, and reaction time, leading to improved safety, higher yields, and better reproducibility. vapourtec.comacs.org

The application of continuous flow technology to furan synthesis has proven highly effective. For instance, a transition-metal-free synthesis of 2,5-diaryl furans was streamlined into a continuous flow process, which eliminated the need to isolate an unstable endoperoxide intermediate. This change resulted in a significant increase in isolated yields (an average increase of approximately 27%) while enhancing safety and reducing waste. acs.org

Flow chemistry is particularly advantageous for reactions that are hazardous or difficult to control in batch mode. The synthesis of nitrofurfural, a key intermediate for nitrofuran pharmaceuticals, involves the use of acetyl nitrate, an unstable and potentially explosive reagent. researchgate.netnih.gov A robust continuous flow platform was developed for the safe, in-situ generation of acetyl nitrate and its immediate use in the nitration of furfural. researchgate.netnih.gov This automated system allowed for the synthesis of key pharmaceutical intermediates with high reproducibility and favorable metrics, achieving excellent isolated yields in under five minutes of reaction time. researchgate.netnih.gov The small volume of the reactor minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for excellent heat transfer, preventing dangerous thermal runaways. vapourtec.com These attributes make continuous flow a powerful green chemistry tool for the synthesis of furan derivatives.

Chemical Transformations and Mechanistic Investigations of 2 Iodofuran 3 Carboxylic Acid

Reactivity Governing the Furan (B31954) Ring System

The furan core is an aromatic, π-excessive heterocycle, which renders it highly susceptible to electrophilic attack and generally resistant to nucleophilic aromatic substitution unless significantly activated.

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which stabilizes the cationic intermediate. pearson.com Substitution on an unsubstituted furan ring preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is more effectively stabilized by resonance, including a structure where the oxygen atom bears the positive charge. pearson.com

In 2-Iodofuran-3-carboxylic acid, the existing substituents direct the position of any subsequent electrophilic attack. The furan ring has two available positions for substitution: C4 and C5.

Directing Effect of the Iodine Atom (at C2): As a halogen, iodine is an ortho-, para- director. In the context of the furan ring, it directs incoming electrophiles to the C5 position.

Directing Effect of the Carboxylic Acid Group (at C3): The carboxylic acid is a meta-directing and deactivating group. It directs incoming electrophiles to the C5 position.

Both substituents synergistically direct incoming electrophiles to the C5 position, which is the only remaining unsubstituted α-position. Therefore, electrophilic reactions such as nitration, sulfonation, and halogenation are expected to yield the 2-Iodo-5-substituted-furan-3-carboxylic acid derivative. libretexts.org For instance, nitration with a mixture of nitric and sulfuric acids would introduce a nitro group (NO2) at the C5 position. libretexts.org

Direct nucleophilic aromatic substitution on the electron-rich furan ring is generally unfavorable. However, the primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the carboxylic acid group. This leads to nucleophilic acyl substitution, a characteristic reaction of carboxylic acids and their derivatives. libretexts.orglibretexts.org

The carboxylic acid can be converted into more reactive derivatives to facilitate these transformations. For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acyl chloride. libretexts.org This highly reactive intermediate can then readily react with various nucleophiles, such as amines to form amides or alcohols to form esters. libretexts.orglibretexts.org Another method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to directly form amides from the carboxylic acid and an amine by activating the hydroxyl group to become a better leaving group. libretexts.org

Transformations Involving the Iodine Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the furan ring.

These reactions have become essential tools in modern organic synthesis for constructing complex molecular architectures from simple precursors. jocpr.com

Palladium catalysts are exceptionally versatile for forming new bonds at the site of the iodine substituent.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful reaction that forms a new carbon-carbon bond between the iodofuran and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the iodofuran to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The presence of the carboxylic acid can sometimes complicate the reaction by coordinating to the palladium catalyst; in such cases, the corresponding ester is often used, followed by hydrolysis. reddit.com

| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenylfuran-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)furan-3-carboxylic acid |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 2-Vinylfuran-3-carboxylic acid |

Heck Reaction: The Heck reaction couples the iodofuran with an alkene to form a new carbon-carbon bond, typically with trans stereochemistry in the product. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov The mechanism involves oxidative addition of the iodofuran to palladium, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination. libretexts.org

| Alkene Partner | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-((E)-2-Phenylvinyl)furan-3-carboxylic acid |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(3-carboxyfuran-2-yl)acrylate |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between the 2-iodofuran (B1589784) and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

| Alkyne Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)furan-3-carboxylic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)furan-3-carboxylic acid |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Piperidine | DMF | 2-(3-Hydroxyprop-1-yn-1-yl)furan-3-carboxylic acid |

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-based methods for functionalizing the C-I bond. These reactions are often advantageous due to the lower cost and toxicity of copper. One-pot tandem reactions involving copper catalysis can be used to synthesize complex heterocyclic structures like benzofurans from o-iodophenols and other reagents. organic-chemistry.org The synergistic use of copper and photoredox catalysis has also emerged as a powerful method for C-N bond formation from carboxylic acids. princeton.edu While often used as a co-catalyst in Sonogashira couplings, copper can also independently catalyze Ullmann-type couplings to form C-O, C-N, and C-S bonds, although these often require higher temperatures than their palladium-catalyzed counterparts. For this compound, a copper-catalyzed reaction with a phenol, for example, could yield a 2-aryloxyfuran derivative.

Metal-Catalyzed Cross-Coupling Reactions

Exploration of Catalyst Systems and Ligand Effects

The carbon-iodine bond at the 2-position of the furan ring is a prime site for transition metal-catalyzed cross-coupling reactions. The choice of catalyst and ligands is crucial for modulating reaction outcomes and achieving desired product yields. While specific studies on this compound are limited, analogies can be drawn from broader research on amine–carboxylic acid coupling systems and C-H functionalization.

Recent research highlights how the selection of a catalyst system can significantly influence the physicochemical properties of the final product. nih.gov In some systems, varying the catalyst can alter a product's lipophilic partition coefficient by up to two orders of magnitude from the same starting materials. nih.gov This demonstrates the profound impact of "above-the-arrow" conditions—catalysts, ligands, reagents, and solvents—on the synthetic outcome. nih.gov Activity-directed synthesis, where catalysts are screened to find those that produce the most bioactive compounds, further illustrates the importance of the catalytic system in tailoring molecular function. nih.gov

Reductive Dehalogenation Methodologies

Reductive dehalogenation involves the removal of the iodine atom and its replacement with a hydrogen atom, yielding furan-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employed to remove a directing group after it has served its purpose or to access the corresponding de-iodinated scaffold.

While specific protocols for this compound are not extensively detailed in the literature, general methods for aryl iodide reduction are applicable. These methodologies often involve:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.

Metal Hydride Reagents: Utilizing reagents like sodium borohydride (B1222165) or lithium aluminum hydride, although the latter may also reduce the carboxylic acid.

Radical-based Reductions: Employing radical initiators and a hydrogen atom donor.

Formation of Organometallic Intermediates for Further Functionalization

The iodine atom in this compound can be replaced by a metal, creating a highly reactive organometallic intermediate capable of further functionalization. A common approach involves lithium-halogen exchange.

In the synthesis of this compound itself, an organometallic intermediate of the parent compound, furan-3-carboxylic acid, is utilized. The process involves treating furan-3-carboxylic acid with a strong base like n-butyllithium (nBuLi) at low temperatures (-78 °C). chemicalbook.com This deprotonates the carboxylic acid and the most acidic proton on the furan ring (at the 2-position), forming a dilithiated intermediate. This intermediate is then quenched with an iodine source (I₂) to yield the final product. chemicalbook.com This same principle can be applied to this compound, where the iodo-substituted furan ring can be converted into an organolithium or other organometallic species to react with various electrophiles.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a range of derivatizations to synthesize esters, amides, and other related compounds.

Esterification Reactions

Esterification of this compound can be achieved through several methods, most commonly the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com This method is widely used for the synthesis of various furan-dicarboxylate esters, which have applications as bio-based plasticizers. acs.org

Table 1: Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Key Feature |

|---|---|---|---|

| This compound | R'-OH | H₂SO₄ or TsOH | Reversible, equilibrium-driven reaction |

This is an illustrative table based on general Fischer esterification principles.

Amidation Reactions and Formation of Furan Carboxamides

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This transformation typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common methods for amide bond formation include:

Conversion to Acyl Halide: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride. google.com This intermediate readily reacts with a primary or secondary amine to form the corresponding furan carboxamide.

Use of Coupling Reagents: Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid. nih.gov The activated intermediate then reacts with the amine to yield the amide. This approach has been successfully used in the synthesis of various furan-2-carboxamides. nih.gov

Furan-3-carboxamides have been synthesized and investigated for their antimicrobial activities. nih.gov These synthetic routes often involve the nucleophilic displacement of a group on the furan ring by a nitrogen-containing compound. nih.gov

Table 2: Amidation Reaction Strategies

| Starting Material | Activating Reagent | Amine | Product |

|---|---|---|---|

| This compound | SOCl₂ | R'R''NH | 2-Iodo-N,N-R'R''-furan-3-carboxamide |

Decarboxylation Studies of Furan Carboxylic Acids

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). The stability of the furan ring influences the conditions required for this reaction. Studies on furan-tetracarboxylic acid have shown that carboxyl groups can be progressively removed to yield simpler furan carboxylic acids, such as 3,4-furandicarboxylic acid and 3-furoic acid. uni.edu

For simpler furan carboxylic acids like 2-furoic acid, thermal decarboxylation can occur at elevated temperatures (around 140-160 °C), leading to the formation of furan. researchgate.net In contrast, enzymatic approaches have also been explored. For instance, the enzyme HmfF, a prenylated flavin (prFMN) dependent decarboxylase, can catalyze the reversible decarboxylation of 2,5-furandicarboxylic acid to 2-furoic acid. acs.orgresearchgate.net However, this enzyme does not typically catalyze the further decarboxylation of 2-furoic acid to furan under normal conditions. acs.org

Ring-Opening and Hydrogenolysis of the Furan Nucleus in this compound

The transformation of the furan ring in this compound is a critical aspect of its chemical reactivity, offering pathways to saturated heterocyclic and acyclic compounds. Key transformations in this context include the catalytic hydrogenation of the furan ring to yield tetrahydrofuran (B95107) analogs and the regioselective cleavage of the carbon-oxygen bonds within the furan nucleus. These reactions are pivotal for modifying the core structure of the molecule and accessing a diverse range of chemical entities.

Catalytic Hydrogenation of the Furan Ring to Tetrahydrofuran Analogs

The catalytic hydrogenation of furan derivatives to their corresponding tetrahydrofuran analogs is a well-established synthetic transformation. In the case of this compound, this reaction would involve the saturation of the furan ring to produce Tetrahydrofuran-3-carboxylic acid. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

Detailed research findings on the specific catalytic hydrogenation of this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on structurally similar compounds, such as other halofuran carboxylic acids and furan-3-carboxylic acid itself. The presence of the iodine substituent at the 2-position is expected to influence the reaction, potentially leading to concurrent dehalogenation.

General Reaction Scheme:

Key Research Findings from Analogous Systems:

Studies on the hydrogenation of furan-2-carboxylic acid have demonstrated the efficacy of palladium (Pd) and platinum (Pt) based catalysts. For instance, Pd supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3) has been successfully employed for the saturation of the furan ring. It is anticipated that similar catalytic systems would be effective for this compound.

A significant consideration in the hydrogenation of this compound is the potential for hydrodeiodination, where the carbon-iodine bond is cleaved and replaced with a carbon-hydrogen bond. This process can occur either before, during, or after the saturation of the furan ring, leading to the formation of furan-3-carboxylic acid or tetrahydrofuran-3-carboxylic acid. The choice of catalyst and reaction conditions plays a crucial role in controlling the selectivity of this process.

Hypothetical Data Table on Catalytic Hydrogenation of this compound based on Analogous Reactions:

| Catalyst | H2 Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Tetrahydrofuran-3-carboxylic acid (%) | Yield of Furan-3-carboxylic acid (%) |

| 5% Pd/C | 10 | 25 | Methanol | 6 | >95 | 85 | 10 |

| 5% PtO2 | 10 | 25 | Acetic Acid | 8 | >95 | 90 | 5 |

| 10% Pd/C | 5 | 50 | Ethanol | 4 | >99 | 70 | 25 |

| Raney Ni | 50 | 100 | Isopropanol | 12 | 90 | 60 | 30 |

Note: This table is illustrative and based on typical conditions for the hydrogenation of halofuran derivatives. Actual results for this compound may vary.

Regioselective Cleavage of Carbon-Oxygen Bonds in the Furan Ring

The regioselective cleavage of the endocyclic carbon-oxygen bonds in the furan ring of this compound represents a more complex transformation, leading to the formation of acyclic compounds. This process, often referred to as hydrogenolysis, can provide access to valuable linear carboxylic acids and their derivatives.

Specific experimental data on the regioselective C-O bond cleavage of this compound is scarce. The regioselectivity of the cleavage is influenced by the substitution pattern on the furan ring. In this compound, the presence of the electron-withdrawing carboxylic acid group at the 3-position and the iodine atom at the 2-position will direct the bond cleavage. Theoretical studies on substituted furans suggest that the C(2)-O bond is often more susceptible to cleavage due to the influence of substituents at the C(2) position.

Potential Ring-Opening Products:

The hydrogenolysis of this compound could potentially lead to a variety of linear carboxylic acids, depending on which C-O bond is cleaved and the extent of subsequent hydrogenation and dehalogenation.

General Reaction Pathways:

Cleavage of the C(2)-O bond followed by hydrogenation and deiodination: This pathway could lead to the formation of 3-carboxy-pentanoic acid derivatives.

Cleavage of the C(5)-O bond followed by hydrogenation and deiodination: This would result in different isomers of carboxy-pentanoic acids.

Factors Influencing Regioselectivity:

Catalyst: The nature of the metallic catalyst (e.g., Pt, Rh, Ru) and the support material can significantly influence the reaction pathway. Bimetallic catalysts have also been shown to exhibit unique selectivity in furan ring-opening reactions.

Reaction Conditions: Temperature, hydrogen pressure, and the choice of solvent can be tuned to favor specific cleavage pathways.

Electronic and Steric Effects: The electronic properties and steric hindrance of the substituents on the furan ring play a critical role in determining the site of initial catalyst interaction and subsequent bond cleavage.

Hypothetical Data Table on Regioselective Hydrogenolysis of this compound:

| Catalyst | H2 Pressure (bar) | Temperature (°C) | Solvent | Major Acyclic Product(s) | Yield (%) |

| 5% Pt/C | 50 | 150 | Water | 3-Methyl-4-carboxypentanoic acid | 45 |

| 5% Rh/C | 50 | 120 | Acetic Acid | Mixture of linear C5 dicarboxylic acids | 60 |

| 1% Ru/Al2O3 | 80 | 180 | Dioxane | Complex mixture of ring-opened products | - |

Note: This table is speculative and intended to illustrate potential outcomes based on the hydrogenolysis of other substituted furan derivatives. The actual product distribution for this compound would require experimental verification.

Derivatives of 2 Iodofuran 3 Carboxylic Acid and Their Utility As Advanced Synthetic Building Blocks

Synthesis of Complex Heterocyclic Systems

The structural framework of 2-iodofuran-3-carboxylic acid provides a unique platform for the construction of elaborate heterocyclic systems, including fused and spirocyclic structures. The reactivity of the iodo group, coupled with the directing influence of the adjacent carboxylic acid, enables a variety of cyclization strategies.

Fused Heterocycles (e.g., Furoquinolinone Derivatives)

Furo[3,2-c]quinolinone derivatives are a significant class of fused heterocyclic compounds, many of which exhibit interesting biological activities. nih.gov The synthesis of these structures can be envisioned starting from this compound through a sequence of cross-coupling and subsequent cyclization reactions.

A plausible synthetic route involves an initial Sonogashira coupling of a suitable derivative of this compound, such as its methyl ester, with a terminal alkyne bearing an ortho-amino-substituted aryl group. The resulting 2-alkynylfuran derivative can then undergo an intramolecular cyclization to construct the fused quinolinone ring system. For instance, a palladium-catalyzed intramolecular Heck-type reaction of an appropriately substituted 2-alkenyl-furan-3-carboxamide could lead to the formation of the desired furoquinolinone core. While direct examples starting from this compound are not prevalent in the literature, the intramolecular Heck reaction is a well-established method for the synthesis of carbolinones from iodoindole derivatives, suggesting its applicability in the furan (B31954) series. wikipedia.orgresearchgate.net

Table 1: Proposed Synthesis of Furo[3,2-c]quinolinone Derivatives

| Step | Reaction | Reactants | Key Intermediates |

|---|---|---|---|

| 1 | Esterification | This compound, Methanol | Methyl 2-iodofuran-3-carboxylate |

| 2 | Sonogashira Coupling | Methyl 2-iodofuran-3-carboxylate, N-propargylaniline | Methyl 2-((phenylamino)methyl)ethynyl)furan-3-carboxylate |

| 3 | Amide Formation | Ester intermediate from Step 2, Amine | 2-((Phenylamino)methyl)ethynyl)furan-3-carboxamide |

Spirocyclic Compounds

Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spiro[furan-oxindole] derivatives, for example, can be approached using this compound as a starting point.

One potential strategy involves a multi-step sequence beginning with the conversion of the carboxylic acid to an amide. A subsequent cross-coupling reaction, such as a Suzuki or Heck reaction, at the 2-position could introduce a substituent capable of participating in a cyclization reaction. For instance, coupling with a suitably functionalized oxindole precursor could set the stage for an intramolecular cyclization to form the spirocyclic system. While direct literature examples are scarce, the synthesis of spiro[dihydrofuran-3,3'-oxindole] compounds from related starting materials has been reported, indicating the feasibility of such transformations. researchgate.net The development of catalyst-free tandem reactions for the synthesis of these spiro compounds from isatylidene malononitriles further highlights the accessibility of this structural motif. researchgate.net

Strategic Functionalization of the Furan Core

The iodo substituent at the C2 position of the furan ring in this compound serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions. This allows for the systematic modification of the furan core to generate libraries of polysubstituted derivatives.

Introduction of Diverse Substituents through Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, such as its esters, are excellent substrates for these transformations.

Sonogashira Coupling: The reaction of ethyl 2-iodofuran-3-carboxylate with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst provides a straightforward route to 2-alkynylfuran-3-carboxylates. This reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl substituents at the C2 position. The reaction of methyl 2-iodofuran-3-carboxylate with various arylboronic acids, catalyzed by a palladium complex, proceeds efficiently to yield 2-arylfuran-3-carboxylates. researchgate.netfrontiersin.org This method is highly versatile due to the commercial availability of a vast array of boronic acids.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between the 2-position of the furan ring and an alkene. The coupling of 2-iodofuran-3-carboxylate derivatives with alkenes, under palladium catalysis, would lead to 2-alkenylfuran-3-carboxylates. The Heck arylation of the related 2,3-dihydrofuran has been well-studied and demonstrates the feasibility of this transformation on the furan scaffold. nih.gov

Table 2: Examples of Cross-Coupling Reactions on 2-Iodofuran-3-carboxylate Derivatives

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 2-Alkynylfuran-3-carboxylate |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Arylfuran-3-carboxylate |

Synthesis of Polysubstituted Furan Carboxylic Acids

The strategic functionalization of the furan ring can be extended to produce polysubstituted derivatives. Starting from this compound, a sequence of reactions can be employed to introduce substituents at other positions of the furan core. For example, a cross-coupling reaction at the C2 position can be followed by a directed metallation-trapping sequence to introduce a substituent at the C5 position. The synthesis of 2,4,5-trisubstituted 3-fluorofurans has been achieved through a sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols, showcasing the utility of an iodo substituent as a synthetic handle for further functionalization. nih.gov

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The functional groups present in this compound make it an attractive candidate for use in such reactions.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. wikipedia.orgorganic-chemistry.org this compound can serve as the carboxylic acid component in this reaction, leading to the formation of complex products bearing the 2-iodofuran (B1589784) moiety. The resulting Ugi product, with its multiple functional groups and the reactive iodo substituent, can serve as a versatile intermediate for further transformations, such as intramolecular cyclizations or subsequent cross-coupling reactions. While the direct application of this compound in Ugi reactions is not extensively documented, the broad scope of the Ugi reaction suggests its potential utility. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-iodofuran-3-carboxylate |

| Ethyl 2-iodofuran-3-carboxylate |

| Furo[3,2-c]quinolinone |

| Spiro[furan-oxindole] |

| 2-Alkynylfuran-3-carboxylate |

| 2-Arylfuran-3-carboxylate |

| 2-Alkenylfuran-3-carboxylate |

| Isatylidene malononitrile |

Role as Precursors for Pharmacologically Relevant Scaffolds and Agro-chemicals

The furan ring is a core structural motif found in numerous natural products and synthetic compounds with significant biological activity. Consequently, functionalized furans like this compound serve as valuable starting materials for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of the iodo, and carboxylic acid functionalities allows for diverse chemical transformations, providing access to a wide range of molecular scaffolds.

The carboxylic acid group is a particularly important pharmacophore, and its derivatives, especially amides, play a crucial role in drug design by providing a stable three-dimensional framework for optimal binding to biological targets such as enzymes. uni.lu Research has identified this compound as a reactive intermediate in the synthesis of amides that are significant in drug discovery. biosynth.com For instance, furan-3-carboxylic acid can be converted to 3-furoyl chloride, which then reacts with amino acids like L-leucine. mdpi.com Subsequent intramolecular cyclization and further modifications can yield complex heterocyclic systems such as furan–pyridinone derivatives. mdpi.com Studies have shown that compounds derived from furan-3-carboxylic acid can exhibit potent cytotoxic activity against cancer cell lines, highlighting their potential in oncology research. biosynth.commdpi.com

Beyond cancer research, the furan-carboxylic acid scaffold is a key component in the development of antimicrobial agents. Derivatives of 3-(furan-2-yl)propenoic acid, for example, have demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. nih.gov The benzofuran scaffold, a related structure, is also present in many biologically active compounds, and its derivatives have been synthesized and tested for antifungal properties against pathogenic fungi. nih.gov

In the agrochemical sector, furan derivatives are investigated for their potential as pesticides. A novel compound, 2-heptyl-5-hexylfuran-3-carboxylic acid, isolated from Pseudomonas sp., has shown significant antimicrobial and antiphytopathogenic activities, indicating its potential as a fungicide for crop protection. researchgate.net Furthermore, carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past several decades, targeting a wide variety of biological pathways in weeds. nih.gov The versatility of the this compound structure, with its multiple reaction sites, makes it an attractive precursor for creating libraries of novel compounds to be screened for various pharmacological and agrochemical applications.

Table 1: Examples of Bioactive Scaffolds Derived from Furan Carboxylic Acids

| Base Compound/Scaffold | Derivative Type | Target Application | Research Finding |

|---|---|---|---|

| 3-Furan-carboxylic acid | Furan-pyridinone | Anticancer | Shows cytotoxic activity against esophageal cancer cell lines. mdpi.com |

| This compound | Amides | Drug Discovery | Acts as a reactive intermediate for amides; shows cytotoxicity against cancer cells. biosynth.com |

| 3-(Furan-2-yl)propenoic acid | Aryl-propanoic acids | Antimicrobial | Active against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov |

| 2-Heptyl-5-hexylfuran-3-carboxylic acid | Alkylated furan-3-carboxylic acid | Agrochemical (Fungicide) | Displays antiphytopathogenic activity against plant pathogens. researchgate.net |

| Benzofuran-carboxylic acids | Various esters and amides | Antifungal | Derivatives show inhibitory activity against pathogenic fungi. nih.gov |

Integration into Polymer and Materials Science Research

The unique chemical structure of this compound, featuring a reactive iodine atom, a versatile carboxylic acid group, and a polymerizable furan ring, makes it a building block with significant potential in polymer and materials science. Furan-based polymers, particularly polyfurans, are a class of conducting polymers that have been explored for various electronic applications. researchgate.net

One of the key challenges in the synthesis of high-quality polyfuran is the high oxidation potential typically required to polymerize the furan monomer, which can lead to degradation. rsc.org Using oligofurans as starting materials can lower this potential, resulting in more stable and highly conductive polyfuran films. rsc.org The iodo- group at the 2-position of this compound is well-suited for cross-coupling reactions, which could be employed to synthesize well-defined oligofurans or to directly incorporate the molecule into polymer chains via methods like direct C-H arylation. rsc.org This approach allows for the creation of furan-based conjugated polymers with tunable bandgaps and good solubility. rsc.org Such materials are being investigated for biomedical applications as photosensitizers capable of generating singlet oxygen to eradicate bacteria. rsc.org

Beyond conductive polymers, derivatives of furan-3-carboxylic acid have found direct application as performance-enhancing additives in plastics. A notable example is their use as light stabilizers for organic polymers, particularly olefin-based plastics. google.com In this application, amide derivatives of furan-3-carboxylic acid are incorporated into the polymer matrix to protect it from degradation caused by exposure to light. google.com

Furthermore, the ester derivatives of furan dicarboxylic acids are gaining attention as sustainable, bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). researchgate.netacs.org Esters such as di-n-butyl furan-2,3-dicarboxylate, synthesized from biomass-derived acids, have shown plasticizing efficiencies comparable to conventional petroleum-based plasticizers. researchgate.netacs.org this compound, through esterification of its carboxyl group, could be a precursor to novel plasticizers or other polymer additives where the iodine atom might impart additional properties like flame retardancy or increased refractive index. The combination of functionalities on the this compound molecule thus provides multiple avenues for its integration into advanced materials, from functional coatings and electronic devices to high-performance and sustainable plastics.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Relevant Functional Group(s) | Potential Role of the Compound |

|---|---|---|

| Conducting Polymers | Furan ring, Iodo- group | Precursor for synthesizing oligofuran monomers for electropolymerization or direct C-H arylation polymerization. rsc.orgrsc.org |

| Polymer Light Stabilizers | Carboxylic acid (for amidation) | Synthesis of amide derivatives that can be blended with polymers to prevent light-induced degradation. google.com |

| Bio-based Plasticizers | Carboxylic acid (for esterification) | Precursor to furan-based esters that can plasticize polymers like PVC. researchgate.netacs.org |

| Functional Coatings & Materials | Iodo- group, Carboxylic acid | Can be used as a surface modifier or a monomer to introduce specific functionalities (e.g., flame retardancy, high refractive index) into materials. |

Spectroscopic Characterization Methodologies for 2 Iodofuran 3 Carboxylic Acid and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual protons and carbons, as well as their spatial and through-bond relationships.

¹H NMR spectroscopy is fundamental for identifying the number, connectivity, and chemical environment of protons within a molecule. For 2-Iodofuran-3-carboxylic acid, the spectrum is expected to be relatively simple, showing distinct signals for the protons on the furan (B31954) ring and the carboxylic acid proton.

The furan ring possesses two protons, at positions 4 and 5. These protons are expected to appear as doublets due to mutual coupling. The electron-withdrawing nature of the adjacent carboxylic acid group at C-3 would deshield the proton at C-4, causing it to resonate at a lower field compared to the proton at C-5. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. libretexts.org The exact position of this peak is dependent on factors like solvent and concentration, which influence hydrogen bonding. pressbooks.pub

For synthesized analogs, substitutions on the furan ring will alter the chemical shifts and coupling patterns of the remaining ring protons, providing critical information for structure confirmation. For example, in a related compound, 1-(furan-2-yl)ethan-1-ol, the furan protons appear at 7.36 ppm (dd, J = 1.9, 0.9 Hz), 6.31 ppm (dd, J = 3.3, 1.9 Hz), and 6.22 ppm (dt, J = 3.2, 0.9 Hz), illustrating the distinct signals for each furan proton. stackexchange.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-4 | ~7.3 - 7.6 | Doublet (d) | ~2.0 - 3.5 | Deshielded by the adjacent carboxyl group. |

| H-5 | ~6.4 - 6.7 | Doublet (d) | ~2.0 - 3.5 | Coupled to H-4. |

¹³C NMR spectroscopy provides essential information about the carbon skeleton of a molecule. In this compound, five distinct signals are expected, corresponding to the four carbons of the furan ring and the carbon of the carboxyl group.

The chemical shifts of the furan ring carbons are influenced by the oxygen heteroatom and the attached substituents. The carbon atom bonded to the electronegative oxygen (C-5) and the carbon bearing the iodine (C-2) will have their chemical shifts significantly affected. The direct attachment of iodine to C-2 is expected to cause a substantial upfield shift (shielding) due to the "heavy atom effect," a phenomenon where the large electron cloud of the halogen influences the local magnetic field. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at the downfield end of the spectrum, typically in the 160-180 ppm region. libretexts.org Saturated aliphatic acids tend to be at the downfield end of this range (~185 ppm), while aromatic and α,β-unsaturated acids are found at the upfield end (~165 ppm). pressbooks.pub

The ¹³C NMR spectra of substituted furans have been studied, showing that the resonances of α-carbons typically occur at a lower field than those of the β-carbons. publish.csiro.au For instance, in furan itself, the α-carbons (C2/C5) resonate at approximately 142.8 ppm and the β-carbons (C3/C4) at 109.6 ppm. acs.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~80 - 100 | Shielded due to the "heavy atom effect" of iodine. |

| C-3 | ~120 - 135 | Carbon bearing the carboxyl group. |

| C-4 | ~110 - 125 | Unsubstituted furan carbon. |

| C-5 | ~145 - 155 | α-carbon to the furan oxygen. |

While 1D NMR spectra are informative, complex structures or ambiguous signal assignments necessitate the use of two-dimensional (2D) NMR experiments. nih.govipb.pt These advanced techniques correlate signals within the spectrum, providing a complete and unambiguous picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for H-4 and H-5, definitively confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals. The HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is powerful for piecing together molecular fragments and confirming the placement of substituents. For this compound, key correlations would be expected from H-5 to C-3 and C-4, from H-4 to C-2, C-3, and C-5, and from the carboxylic acid proton to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are coupled through bonds. While more critical for larger molecules with complex stereochemistry, it can provide supplementary information on the spatial arrangement of substituents in furan analogs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, absorption occurs, which is detected by the instrument.

The FTIR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the hydroxyl (-OH) stretching vibration of the carboxyl group appears as a very broad and strong band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broad absorption often overlaps with the C-H stretching vibrations. orgchemboulder.com

The carbonyl (C=O) stretch is another prominent feature, appearing as a strong, sharp peak. For aromatic or α,β-unsaturated carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹ due to conjugation, which lowers the bond order and thus the stretching frequency. spectroscopyonline.com The spectrum will also feature a C-O stretching vibration between 1320 and 1210 cm⁻¹ and a broad O-H out-of-plane bend around 960 to 900 cm⁻¹. orgchemboulder.comspectroscopyonline.com Vibrations associated with the furan ring (C=C and C-O-C stretches) are also expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Furan Ring | C-H Stretch | ~3100 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy that simplifies the analysis of solid and liquid samples. Instead of passing the IR beam directly through the sample, ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. acs.org

The primary advantage of ATR-FTIR is the minimal sample preparation required. A small amount of the solid or liquid sample is simply placed onto the ATR crystal (commonly diamond or zinc selenide) and pressure is applied to ensure good contact. The resulting spectrum is largely comparable to that obtained by traditional transmission FTIR, making it a convenient and efficient method for the routine characterization of this compound and its analogs. The characteristic absorption bands for functional groups remain the same as those identified by standard FTIR. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogs. The ionization process generates a molecular ion (or a pseudo-molecular ion), whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this energetically unstable ion produces smaller, charged fragments and uncharged radicals. chemguide.co.uk The pattern of these fragments provides valuable information about the molecule's structure.

For this compound (C₅H₃IO₃), the molecular ion peak is expected to be relatively strong due to the stability conferred by the aromatic furan ring. libretexts.org Common fragmentation pathways for carboxylic acids involve cleavages of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation patterns anticipated for this molecule include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.orgyoutube.com The presence of iodine, with its characteristic isotopic signature, would not be a factor as it is monoisotopic (¹²⁷I). However, the carbon-iodine bond can also be a site of fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermolabile compounds like carboxylic acids. nih.govrsc.org It typically transfers ions already in solution into the gas phase, minimizing fragmentation and usually allowing for clear observation of the molecular ion. nih.gov

This compound is typically analyzed in the negative ion mode, where it readily loses a proton to form the deprotonated molecule [M-H]⁻. researchgate.net This often results in a very strong signal corresponding to the molecular weight minus one. In positive ion mode, the formation of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ can be observed. nih.gov By applying a potential difference within the mass spectrometer, controlled fragmentation (Collision-Induced Dissociation, CID) of the selected precursor ion (e.g., [M-H]⁻) can be induced to obtain structural information.

Predicted ESI-MS adducts for this compound are shown in the table below.

| Adduct Type | Predicted m/z |

| [M-H]⁻ | 236.9054 |

| [M+H]⁺ | 238.9199 |

| [M+Na]⁺ | 260.9019 |

| [M+K]⁺ | 276.8758 |

| [M+NH₄]⁺ | 255.9465 |

| Data sourced from predictive models. uni.lu |

High-Resolution Mass Spectrometry (HRMS)